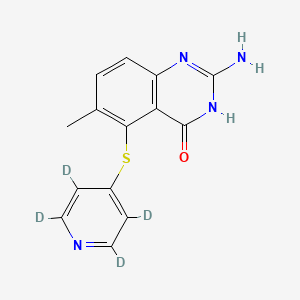

Nolatrexed-d4 Dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nolatrexed-d4 Dihydrochloride is a novel folate-based inhibitor of thymidylate synthase, an enzyme crucial for the de novo synthesis of thymidine nucleotides, which are essential for DNA synthesis . This compound has shown significant activity against various rodent and human tumor cell lines in vitro and selected tumor models in vivo .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

A new synthetic method for Nolatrexed-d4 Dihydrochloride involves three main steps. The starting material, 4-bromo-5-methylisatin, is converted into methyl anthranilate using potassium peroxydisulfate and sodium methoxide . The final Ullmann reaction employs potassium carbonate instead of sodium hydride, significantly reducing the amount of copper catalysts required . Sodium sulfide solution is used to efficiently remove copper under neutral conditions, ensuring high yield and purity .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

Nolatrexed-d4 Dihydrochloride primarily undergoes substitution reactions due to its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include potassium peroxydisulfate, sodium methoxide, potassium carbonate, and sodium sulfide . The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .

Major Products

The major products formed from these reactions are intermediates that lead to the final compound, this compound .

Applications De Recherche Scientifique

Nolatrexed-d4 Dihydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the inhibition of thymidylate synthase and its effects on DNA synthesis.

Biology: Investigated for its potential to inhibit tumor growth in various cancer cell lines.

Medicine: Explored in clinical trials for its efficacy in treating advanced malignancies, including hepatocellular carcinoma and acute lymphoblastic leukemia

Industry: Utilized in the development of new anticancer drugs and therapies.

Mécanisme D'action

Nolatrexed-d4 Dihydrochloride exerts its effects by inhibiting thymidylate synthase, the enzyme responsible for the terminal step in the de novo synthesis of thymidine nucleotides . By binding to the folate-binding site of the enzyme, it prevents the formation of thymidine monophosphate from deoxyuridine monophosphate, thereby inhibiting DNA synthesis and cell proliferation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Raltitrexed: Another folate-based thymidylate synthase inhibitor used in cancer therapy.

Pemetrexed: A multi-targeted antifolate that inhibits thymidylate synthase and other folate-dependent enzymes.

Methotrexate: A classical antifolate that inhibits dihydrofolate reductase, indirectly affecting thymidylate synthase.

Uniqueness

Nolatrexed-d4 Dihydrochloride is unique due to its non-classical structure, which lacks a glutamate moiety, reducing its susceptibility to catabolic degradation and enhancing its specificity for thymidylate synthase . This structural difference also contributes to its distinct pharmacokinetic and pharmacodynamic properties .

Propriétés

Formule moléculaire |

C14H12N4OS |

|---|---|

Poids moléculaire |

288.36 g/mol |

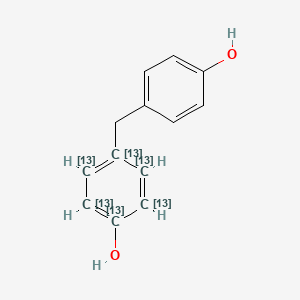

Nom IUPAC |

2-amino-6-methyl-5-(2,3,5,6-tetradeuteriopyridin-4-yl)sulfanyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C14H12N4OS/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9/h2-7H,1H3,(H3,15,17,18,19)/i4D,5D,6D,7D |

Clé InChI |

XHWRWCSCBDLOLM-UGWFXTGHSA-N |

SMILES isomérique |

[2H]C1=C(N=C(C(=C1SC2=C(C=CC3=C2C(=O)NC(=N3)N)C)[2H])[2H])[2H] |

SMILES canonique |

CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{6-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B13442664.png)

![[trans(trans)]-2-Fluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene](/img/structure/B13442668.png)

![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonyl(1,2-13C2)ethyl(15N)amino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B13442715.png)